molecular formula C15H11NO2 B13805353 Methylnitroanthracene

Methylnitroanthracene

Katalognummer: B13805353
Molekulargewicht: 237.25 g/mol
InChI-Schlüssel: KSPCWZHTFNYWBB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methylnitroanthracene is an organic compound belonging to the class of nitroanthracenes. It is characterized by the presence of a nitro group (-NO2) and a methyl group (-CH3) attached to the anthracene core. The compound is known for its distinct chemical properties and has been studied for various applications in scientific research.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Methylnitroanthracene can be synthesized through nitration of methyl-substituted anthracene. One common method involves the reaction of anthracene with nitric acid in the presence of acetic acid. The reaction is typically carried out at controlled temperatures to avoid over-nitration and to ensure the selective formation of the desired product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to maximize yield and purity. The product is then purified through recrystallization or other suitable methods to obtain the desired quality .

Analyse Chemischer Reaktionen

Types of Reactions: Methylnitroanthracene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Wissenschaftliche Forschungsanwendungen

Methylnitroanthracene has been extensively studied for its applications in various fields:

Wirkmechanismus

The mechanism of action of methylnitroanthracene involves its interaction with molecular targets through its nitro and methyl groups. The nitro group can undergo reduction to form reactive intermediates, which can interact with cellular components, leading to various biological effects. The compound’s ability to undergo electrophilic substitution also allows it to interact with different molecular pathways .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: Methylnitroanthracene is unique due to the presence of both nitro and methyl groups, which confer distinct chemical reactivity and biological properties.

Eigenschaften

Molekularformel

C15H11NO2

Molekulargewicht

237.25 g/mol

IUPAC-Name

2-methyl-1-nitroanthracene

InChI

InChI=1S/C15H11NO2/c1-10-6-7-13-8-11-4-2-3-5-12(11)9-14(13)15(10)16(17)18/h2-9H,1H3

InChI-Schlüssel

KSPCWZHTFNYWBB-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(C2=CC3=CC=CC=C3C=C2C=C1)[N+](=O)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.